Journal Name:Journal of Labelled Compounds and Radiopharmaceuticals
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Novel terephthalamide diol monomers synthesis from PET waste to Poly(Urethane acrylates)
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.3389/fchem.2023.1234763
Due to its excellent properties, poly(ethylene terephthalate) (PET) is one of the most produced and consumed polymers. Among plastics, it represents the main contributor to environmental pollution. Following the circular economy model, the chemical upcycling of PET reduces the amount of waste generated and transforms it into high-value products. The depolymerization of poly(ethylene terephthalate) into oligomers or monomers leads to forming a library of reactive molecules involved in different polymerization processes to obtain compounds with improved properties. Herein, several β-hydroxy amines were synthesized and used for the chemical recycling of water bottle waste by an environmental benefit aminolysis process to get very useful new terephthalamide diol monomers. The recycled diol monomers were subsequently exploited to synthesize poly(urethane acrylates) (PUAs) UV-curable coatings, and their chemical, thermal and mechanical characterizations were performed. The results show the great potential of the developed synthesis protocols to obtain PUAs with final properties that can be modulated to meet the requirements of different applications.
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Editorial: Advances in natural product chemistry: Yunnan University 100th anniversary.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-06-13 , DOI: 10.3389/fchem.2023.1234211
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Progress in drug delivery and diagnostic applications of carbon dots: a systematic review
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.3389/fchem.2023.1227843
Carbon dots (CDs), which have particle size of less than 10 nm, are carbon-based nanomaterials that are used in a wide range of applications in the area of novel drug delivery in cancer, ocular diseases, infectious diseases, and brain disorders. CDs are biocompatible, eco-friendly, easy to synthesize, and less toxic with excellent chemical inertness, which makes them very good nanocarrier system to deliver multi-functional drugs effectively. A huge number of researchers worldwide are working on CDs-based drug delivery systems to evaluate their versatility and efficacy in the field of pharmaceuticals. As a result, there is a tremendous increase in our understanding of the physicochemical properties, diagnostic and drug delivery aspects of CDs, which consequently has led us to design and develop CDs-based theranostic system for the treatment of multiple disorders. In this review, we aim to summarize the advances in application of CDs as nanocarrier including gene delivery, vaccine delivery and antiviral delivery, that has been carried out in the last 5 years.
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Stable and low-threshold photon upconversion in nondegassed water by organic crystals
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.3389/fchem.2023.1217260
Photon upconversion (UC) is a technology that converts lower-energy photons (longer wavelength light) into higher-energy photons (shorter wavelength light), the opposite of fluorescence. Thus, UC is expected to open a vast domain of photonic applications that are not otherwise possible. Recently, UC by triplet−triplet annihilation (TTA) between organic molecules has been studied because of its applicability to low-intensity light, although the majority of such studies have focused on liquid samples in the form of organic solvent solutions. To broaden the range of applications, solid-state UC materials have been an active area of research. We recently developed air-stable, high-performance molecular UC crystals that utilize a stable solid-solution phase of bicomponent organic crystals. This article begins with a brief overview of previous challenges in developing and improving solid-state TTA–UC materials. Then, we briefly review and explain the concept as well as advantages of our molecular solid-solution UC crystals. We applied these organic crystals for the first time to a water environment. We observed blue UC emission upon photoexcitation at 542 nm (green–yellow light) and then measured the excitation intensity dependence as well as the temporal stability of the UC emission in air-saturated water. In nondegassed water, these organic crystals were stable, functioned with a low excitation threshold intensity of a few milliwatts per square centimeter, and exhibited high photo-irradiation durability at least over 40 h; indicating that the developed organic crystals are also viable for aqueous conditions. Therefore, the organic crystals presented in this report are expected to extend the domain of UC-based photonic applications in practical water systems including in vivo diagnostic, clinical, and therapeutic applications.
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Investigation of preclinical pharmacokinetics of N-demethylsinomenine, a potential novel analgesic candidate, using an UPLC-MS/MS quantification method
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.3389/fchem.2023.1222560
N- Demethylsinomenine (NDSM), the in vivo demethylated metabolite of sinomenine, has exhibited antinociceptive efficacy against various pain models and may become a novel drug candidate for pain management. However, no reported analytical method for quantification of N- Demethylsinomenine in a biological matrix is currently available, and the pharmacokinetic properties of N- Demethylsinomenine are unknown. In the present study, an ultra-high performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method for quantification of N- Demethylsinomenine in rat plasma was developed and utilized to examine the preclinical pharmacokinetic profiles of N- Demethylsinomenine. The liquid-liquid extraction using ethyl acetate as the extractant was selected to treat rat plasma samples. The mixture of 25% aqueous phase (0.35% acetic acid-10 mM ammonium acetate buffer) and 75% organic phase (acetonitrile) was chosen as the mobile phases flowing on a ZORBAX C18 column to perform the chromatographic separation. After a 6-min rapid elution, NDSM and its internal standard (IS), metronidazole, were separated successfully. The ion pairs of 316/239 and 172/128 were captured for detecting N- Demethylsinomenine and IS, respectively, using multiple reaction monitoring (MRM) under a positive electrospray ionization (ESI) mode in this mass spectrometry analysis. The standard curve met linear requirements within the concentration range from 3 to 1000 ng/mL, and the lower limit of quantification (LLOQ) was 3 ng/mL. The method was evaluated regarding precision, accuracy, recovery, matrix effect, and stability, and all the results met the criteria presented in the guidelines for validation of biological analysis method. Then the pharmacokinetic profiles of N- Demethylsinomenine in rat plasma were characterized using this validated UPLC-MS/MS method. N- Demethylsinomenine exhibited the feature of linear pharmacokinetics after intravenous (i.v.) or intragastric (i.g.) administration in rats. After i. v. bolus at three dosage levels (0.5, 1, and 2 mg/kg), N- Demethylsinomenine showed the profiles of rapid elimination with mean half-life (T1/2Z) of 1.55–1.73 h, and extensive tissue distribution with volume of distribution (VZ) of 5.62–8.07 L/kg. After i. g. administration at three dosage levels (10, 20, and 40 mg/kg), N- Demethylsinomenine showed the consistent peak time (Tmax) of 3 h and the mean absolute bioavailability of N- Demethylsinomenine was 30.46%. These pharmacokinetics findings will aid in future drug development decisions of N- Demethylsinomenine as a potential candidate for pain analgesia.
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Synthesis and hypoglycemic activity of quinoxaline derivatives
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.3389/fchem.2023.1197124
In this study, a new series of quinoxalinone derivatives (5a–5p, 6a–6n) was designed and its hypoglycemic activity was evaluated. The results showed that compounds 5i and 6b exhibited stronger hypoglycemic effects than the lead compounds and were comparable to the positive control Pioglitazone. 5i and 6b may exert hypoglycemic effects by alleviating cellular OS and modulating the interactions among GLUT4, SGLT2, and GLUT1 proteins. The alleviating cellular OS of compound 6b was better than that of 5i, and 6b was found to bind better than 5i for most of the screening targets. In summary, compound 6b is a potential lead compound with hypoglycaemic activity.3
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Enhanced performance of glycerol electro-oxidation in alkaline media using bimetallic Au–Cu NPs supported by MWCNTs and reducible metal oxides
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.3389/fchem.2023.1165303
Electrochemical technologies for valorizing glycerol, a byproduct of biodiesel production, into electric energy and value-added chemical products continue to be technologically and economically challenging. In this field, an ongoing challenge is developing more active, stable, and low-cost heterogeneous catalysts for the glycerol electro-oxidation reaction (GlyEOR). This paper reports the influence of the preparation procedure, which involves intermatrix synthesis (Cu and Au NPs), followed by galvanic displacement (Cu–Au NPs) in previously functionalized multi-walled carbon nanotubes (MWCNTs). It also discusses the role of the supports, CeO2 NPs, and TiO2 NPs, obtained by a hydrothermal microwave-assisted procedure, on the electroactivity of a hybrid bimetallic Cu–Au/MWCNT/MO2 catalyst in the GlyEOR in alkaline media. The electrocatalytic behavior was studied and discussed in terms of structure, composition, and electroactivity of the synthesized materials, which were determined by Fourier-transform infrared spectroscopy (FTIR), flame atomic absorption spectroscopy (FAAS), transmission electron microscopy (TEM), scanning transmission electron microscopy (STEM), X-ray photoelectronic spectroscopy (XPS), and cyclic voltammetry (CV). In addition, the role of the oxidation states of Cu and Au in the as-prepared catalysts (Cu/MWCNT, Au/MWCNT, Cu–Au/MWCNT, Cu–Au/MWCNT–CeO2, and Cu–Au/MWCNT–TiO2) was demonstrated. It was concluded that the preparation method of metal NPs for the controlled formation of the most catalytically active oxidation states of Cu and Au, together with the presence of a conductive and oxophilic microenvironment provided by carbon nanotubes and facile reducible oxides in optimized compositions, allows for an increase in the catalytic performance of synthesized catalysts in the GlyEOR.
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Synthesis and characterization of visible-light-driven novel CuTa2O6 as a promising practical photocatalyst
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-06-22 , DOI: 10.3389/fchem.2023.1197961
In this work, the novel CuTa2O6 phase was successfully synthesized by the hydrothermal and followed by the calcination process. The X-ray diffraction pattern confirms the formation of different phases. At a low temperature, CuTa2O6 exhibits the orthorhombic phase, whereas, at a higher temperature, it underwent a phase transition to a cubic crystal structure. X-ray photoelectron spectroscopic results suggest the presence of all the elements (Cu, Ta, and O). The optical studies were carried out using a UV-Vis DRS spectrophotometer. FESEM images confirm the spherical-shaped particles for the sample annealed at a high temperature. The local atomic and electronic structures around Cu and the contribution of the Cu oxidation state in the CuTa2O6 system were determined by X-ray absorption spectroscopy. To investigate the effective usage of CuTa2O6 in treating wastewater, its photocatalytic activity was investigated by evaluating its use in the photodegradation of MO dye under visible light irradiation. Moreover, the prepared CuTa2O6 photocatalyst exhibits significant photocatalytic activity in the degradation of MO dye and shows excellent stability; it is therefore a promising material for potential use in a practical photocatalyst. The CuTa2O6 photocatalyst suggests an alternative avenue of research into effective photo-catalysts for solar hydrogen water splitting.
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Optimized bisubstrate inhibitors for the actin N-terminal acetyltransferase NAA80
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.3389/fchem.2023.1202501
Acetylation of protein N-termini is one of the most common protein modifications in the eukaryotic cell and is catalyzed by the N-terminal acetyltransferase family of enzymes. The N-terminal acetyltransferase NAA80 is expressed in the animal kingdom and was recently found to specifically N-terminally acetylate actin, which is the main component of the microfilament system. This unique animal cell actin processing is essential for the maintenance of cell integrity and motility. Actin is the only known substrate of NAA80, thus potent inhibitors of NAA80 could prove as important tool compounds to study the crucial roles of actin and how NAA80 regulates this by N-terminal acetylation. Herein we describe a systematic study toward optimizing the peptide part of a bisubstrate-based NAA80 inhibitor comprising of coenzyme A conjugated onto the N-terminus of a tetrapeptide amide via an acetyl linker. By testing various combinations of Asp and Glu which are found at the N-termini of β- and γ-actin, respectively, CoA-Ac-EDDI-NH2 was identified as the best inhibitor with an IC50 value of 120 nM.
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Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.3389/fchem.2023.1222825
Indoleamine 2,3-dioxygenase 1 (IDO1) has attracted much attention in the field of cancer immunotherapy as an immunomodulatory enzyme. To identify potential IDO1 inhibitors, a novel series of compounds with N,N-diphenylurea and triazole structures were synthesized. The designed compounds underwent organic synthesis, and subsequent enzymatic activity experiments targeting IDO1 confirmed their activity at the molecular level. These experiments provided validation for the efficacy of the designed compounds in inhibiting IDO1, compound 3g exhibited an IC50 value of 1.73 ± 0.97 μM. Further molecular docking study further explained the binding mode and reaction potential of compound 3g with IDO1. Our research has resulted in a series of novel IDO1 inhibitors, which is beneficial to the development of drugs targeting IDO1 in numerous cancer diseases.
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